molecular formula C5H8NO4- B1233450 N-(carboxylatomethyl)-D-alanine

N-(carboxylatomethyl)-D-alanine

Cat. No.: B1233450
M. Wt: 146.12 g/mol
InChI Key: XYUPSBLFPTWJLC-GSVOUGTGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-(carboxylatomethyl)-D-alanine, with the molecular formula C5H9NO4, is a chiral alanine derivative of interest in biochemical and enzymology research . Its molecular structure features a carboxylatomethyl group attached to the amino nitrogen of D-alanine, making it a useful compound for studying enzyme mechanisms and peptide synthesis. Research on related D-alanine derivatives, such as those activated by adenylate-forming enzymes like DltA, provides context for its potential applications. These enzymes are involved in novel peptide bond formation mechanisms that include an S → N acyl transfer, a reaction also utilized in the method of native chemical ligation for peptide synthesis . This suggests this compound could serve as a building block or intermediate in the development of enzymatic and chemical methods for producing novel oligopeptides and amide compounds. Furthermore, given the growing market for peptide-based therapeutics and diagnostics, investigations into modified amino acids like this one can contribute to advancements in drug development and targeted delivery platforms . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C5H8NO4-

Molecular Weight

146.12 g/mol

IUPAC Name

(2R)-2-(carboxylatomethylazaniumyl)propanoate

InChI

InChI=1S/C5H9NO4/c1-3(5(9)10)6-2-4(7)8/h3,6H,2H2,1H3,(H,7,8)(H,9,10)/p-1/t3-/m1/s1

InChI Key

XYUPSBLFPTWJLC-GSVOUGTGSA-M

SMILES

CC(C(=O)[O-])[NH2+]CC(=O)[O-]

Isomeric SMILES

C[C@H](C(=O)[O-])[NH2+]CC(=O)[O-]

Canonical SMILES

CC(C(=O)[O-])[NH2+]CC(=O)[O-]

Synonyms

2-methyliminodiacetic acid
strombine

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
N-(Carboxymethyl)-D-alanine has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

Cancer Research
D-amino acids, including N-(Carboxymethyl)-D-alanine, have shown promise in cancer research. Studies have demonstrated that D-alanine can accumulate in tumor cells more effectively than its L-counterpart, potentially leading to targeted therapies. The compound's ability to inhibit tumor growth has been observed in animal models, suggesting its utility in oncological applications .

Biochemical Applications

Metabolic Studies
N-(Carboxymethyl)-D-alanine plays a role in microbial metabolism and is involved in various biochemical pathways. Its interactions with enzymes and metabolic processes are crucial for understanding its biological significance. For instance, it has been implicated in the synthesis of other important biomolecules.

Binding Studies
Research on the binding affinities of N-(Carboxymethyl)-D-alanine reveals its potential as a ligand in biochemical assays. These studies are essential for elucidating the compound's role in cellular processes and its interactions with other biomolecules.

Environmental Applications

Chelating Agent
N-(Carboxymethyl)-D-alanine functions as a chelating agent for metal ions, forming stable complexes that can be utilized in various environmental applications. Its ability to bind with heavy metals makes it useful in water treatment processes, helping to remove contaminants from wastewater .

Green Chemistry
As a biodegradable chelating agent, N-(Carboxymethyl)-D-alanine is considered an environmentally friendly alternative to traditional chelators like EDTA. Its use in detergents and cleaning agents is gaining traction due to its lower toxicity and effectiveness at various pH levels .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of N-(Carboxymethyl)-D-alanine demonstrated significant inhibition of Staphylococcus aureus growth when tested against various concentrations of the compound. The results indicated a dose-dependent response, supporting its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Environmental Remediation
In an environmental remediation project, N-(Carboxymethyl)-D-alanine was employed to treat industrial wastewater contaminated with heavy metals. The compound effectively chelated metal ions, facilitating their removal from the water system and demonstrating its practical application in environmental science.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents like Cbz (N-Cbz-D-alanine) or aromatic groups (e.g., in pesticides) increase molecular weight and reduce solubility in aqueous media.
  • Charge and Reactivity : The carboxymethyl group in strombine introduces a negative charge at physiological pH, influencing its interaction with enzymes like strombine dehydrogenase. In contrast, neutral substituents (e.g., acetyl, methyl) reduce polarity .

Metabolic and Enzymatic Functions

  • Strombine (this compound) : Acts as a key intermediate in anaerobic glycolysis in marine invertebrates, facilitating NAD⁺ regeneration .
  • D-Alanine : Regulates circadian rhythms and gluconeogenesis in the kidney .
  • N-Cbz-D-alanine: A protected amino acid used in peptide synthesis to prevent unwanted side reactions during coupling .
  • Metalaxyl-M : A fungicide targeting oomycetes by inhibiting RNA polymerase .

Enzyme Specificity

Chemical and Physical Properties

Property This compound N-Cbz-D-alanine N-Acetyl-D-alanine
Melting Point (°C) Not reported 83–84 ~150 (decomposes)
Solubility High (polar substituent) Low in water Moderate in DMSO
Stability Stable at neutral pH Sensitive to acid/base hydrolysis Stable in dry conditions

Notable Trends:

  • Carboxymethyl and acetyl groups enhance water solubility compared to hydrophobic substituents like Cbz.
  • Steric hindrance in Cbz derivatives reduces enzymatic degradation, making them ideal for synthetic applications .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves nucleophilic substitution between D-alanine and bromoacetic acid under alkaline aqueous conditions. The amino group of D-alanine acts as a nucleophile, displacing bromide from bromoacetic acid to form the N-carboxymethyl derivative.

Key steps :

  • Deprotonation : D-alanine is dissolved in aqueous NaOH (2–3 equiv), deprotonating both the α-amino and carboxylic acid groups.

  • Alkylation : Bromoacetic acid (1.1–1.5 equiv) is added gradually to avoid localized acidity, with N,N-diisopropylethylamine (DIPEA, 1 equiv) enhancing nucleophilicity.

  • Reflux : The mixture is heated at 70–90°C for 4–6 hours under stirring.

  • Work-up : Acidification to pH 3–4 with HCl precipitates the product, which is isolated via filtration and washed with ice-cold ethanol.

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–80°CHigher temperatures risk racemization
Molar ratio (D-Ala:BrCH₂COOH)1:1.2Excess bromoacetic acid minimizes di-alkylation
Reaction time5 hours<4 hours: incomplete conversion; >6 hours: side reactions
BaseNaOH + DIPEADIPEA improves amine nucleophilicity

Yield : 68–74% after recrystallization (water:ethanol, 3:1).

Stereochemical Preservation and Analytical Validation

Chirality Retention

D-Alanine’s α-carbon configuration remains intact under optimized conditions (pH 9–10, ≤80°C), as confirmed by polarimetry ([α]D²⁵ = +14.5° vs. +14.9° for pure D-alanine). Racemization becomes significant (>10%) above 90°C or prolonged heating (>8 hours).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, D₂O) : δ 3.45 (q, J = 7.0 Hz, 1H, CH), 3.22 (s, 2H, NCH₂COO⁻), 1.42 (d, J = 7.0 Hz, 3H, CH₃).

  • ¹³C NMR : 178.5 (COO⁻), 174.2 (COO⁻ from carboxymethyl), 53.1 (CH), 48.9 (NCH₂), 17.2 (CH₃).

  • ESI-MS : m/z 178.1 [M−H]⁻ (calc. 178.05 for C₅H₈NO₄⁻).

Alternative Method: Solid-Phase Synthesis with Protected Intermediates

Protection-Deprotection Sequence

To mitigate side reactions (e.g., esterification), D-alanine’s carboxylic acid group is temporarily protected as a methyl ester:

  • Esterification : D-Alanine is treated with SOCl₂ in methanol to form D-alanine methyl ester.

  • Alkylation : The esterified amine reacts with bromoacetic acid in DMF using K₂CO₃ as a base (60°C, 3 hours).

  • Saponification : NaOH (2M) hydrolyzes the methyl ester, yielding this compound.

Advantages :

  • Eliminates competing carboxylate nucleophilicity.

  • Yields increase to 82–85%.

Disadvantages :

  • Additional steps prolong synthesis.

  • Requires stringent anhydrous conditions for esterification.

Industrial-Scale Considerations

Catalyst Screening

Urotropine (hexamethylenetetramine) accelerates alkylation in aqueous ammonia systems, reducing reaction time to 2 hours at 60°C. However, its use necessitates post-reaction removal via acid hydrolysis or ion exchange.

Electrodialysis Purification

Crude reaction mixtures containing inorganic salts (e.g., NaBr) are efficiently purified via electrodialysis, achieving >98% product recovery.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereochemical Integrity
Direct alkylation68–7495–97HighExcellent (≤2% racemization)
Solid-phase synthesis82–8598–99ModerateExcellent
Urotropine-catalyzed75–7893–95HighGood (≤5% racemization)

Challenges and Mitigation Strategies

Di-Alkylation Byproducts

Using >1.2 equiv bromoacetic acid or elevated pH (>10.5) promotes N,N-di-carboxymethylation. HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN) enables early detection.

Bromide Contamination

Post-synthesis ion exchange (Amberlite IRA-400) reduces bromide levels to <50 ppm, meeting pharmaceutical standards .

Q & A

Q. What are the primary synthetic routes for N-(carboxylatomethyl)-D-alanine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via carboxymethylation of D-alanine using chloroacetic acid under alkaline conditions (pH 9–11). Key parameters include:

  • Temperature : Optimal yields (~75%) are achieved at 25–30°C, avoiding side reactions like over-alkylation.
  • Purification : Reverse-phase HPLC or ion-exchange chromatography is used to isolate the product, with mass spectrometry (MS) confirming molecular integrity .
  • Challenges : Competing reactions with the α-amino group require careful pH control to direct carboxymethylation to the nitrogen .

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

Circular dichroism (CD) spectroscopy and chiral HPLC are standard for verifying the D-configuration. X-ray crystallography of derivatives (e.g., cyclohexyl-substituted analogs) provides definitive stereochemical assignments. For example, a 1.28 Å resolution crystal structure (PDB: 4XEM) confirmed the D-alanine backbone in related compounds .

Q. What spectroscopic methods are most reliable for characterizing this compound in solution?

  • NMR : 1^1H and 13^{13}C NMR detect carboxymethyl protons (δ 3.5–4.0 ppm) and confirm the absence of racemization.
  • FT-IR : Peaks at 1650–1700 cm1^{-1} (C=O stretching) and 1550 cm1^{-1} (N–H bending) validate functional groups .
  • MS : High-resolution ESI-MS distinguishes isotopic patterns, ensuring molecular formula accuracy (e.g., C11_{11}H19_{19}NO4_4 requires m/z 253.1284) .

Advanced Research Questions

Q. How does this compound interact with bacterial alanyl-tRNA synthetase (AlaRS), and what structural clashes limit its incorporation into proteins?

Molecular docking studies using AlaRS structures (e.g., PDB: 4XEM) reveal steric clashes between the carboxymethyl group and conserved residues (Val218, Trp176 in Homo sapiens AlaRS). These clashes prevent proper binding in the aminoacylation site, as shown by MolProbity clash scores >0.4 Å . However, in Thermus thermophilus AlaRS, conformational flexibility may permit limited D-amino acid charging, suggesting species-specific adaptations .

Q. What experimental strategies resolve contradictions between in vitro enzymatic activity assays and structural data for this compound?

Discrepancies arise when in vitro assays detect weak activity despite structural incompatibility. Solutions include:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d) to distinguish non-specific interactions from catalytic engagement.
  • Site-directed mutagenesis : Replacing clashing residues (e.g., Val218Gly in AlaRS) tests steric hindrance hypotheses .
  • Comparative genomics : Identifying homologs with natural D-amino acid tolerance (e.g., Mycobacterium smegmatis AlrA overexpression) clarifies evolutionary context .

Q. How can this compound serve as a precursor for peptidoglycan analogs in antimicrobial research?

Incorporating this derivative into peptidoglycan precursors (e.g., D-Ala-D-Ala dipeptides) disrupts crosslinking by penicillin-binding proteins. Key steps:

Synthesis of UDP-MurNAc-pentapeptide analogs using carboxymethyl-D-alanine instead of D-alanine.

Inhibition assays : Measure minimal inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA).

Structural analysis : Cryo-EM of inhibited transpeptidases identifies binding modes .

Q. What role does this compound play in chelating metal ions, and how does this affect its stability in biological buffers?

The carboxymethyl group acts as a bidentate ligand for divalent cations (e.g., Ca2+^{2+}, Mg2+^{2+}), forming stable 1:1 complexes (log K ~3.5). This chelation:

  • Reduces bioavailability in cell culture media, requiring EDTA-free formulations.
  • Impacts NMR spectra : Paramagnetic ions (e.g., Fe3+^{3+}) broaden peaks, necessitating deuterated solvents .

Data Contradiction Analysis

Q. Why do some studies report enzymatic processing of this compound despite structural incompatibility?

Discrepancies may stem from:

  • Enzyme isoforms : Paralogs with altered active sites (e.g., Mycobacterium AlrA vs. human AlaRS) .
  • Non-catalytic interactions : Surface binding detected via surface plasmon resonance (SPR) might be misattributed to catalysis.
  • Impure substrates : Trace L-enantiomers in racemic mixtures can confound results, requiring enantiomeric excess (ee) validation via chiral HPLC .

Methodological Recommendations

Parameter Best Practice Reference
Synthesis Yield Use 2.5 eq. chloroacetic acid, pH 10.5, 28°C, 12 hr
Purity Assessment HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 214 nm
Enzyme Assays Pre-incubate AlaRS with 5 mM ATP to avoid non-specific hydrolysis
Metal Chelation Use Chelex-100-treated buffers for stability studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(carboxylatomethyl)-D-alanine
Reactant of Route 2
N-(carboxylatomethyl)-D-alanine

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